molecular formula C18H11NO3S B12605107 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide CAS No. 890045-61-1

9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide

Cat. No.: B12605107
CAS No.: 890045-61-1
M. Wt: 321.4 g/mol
InChI Key: FFIZDPPPZVISJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an oxidizing or reducing agent, influencing cellular redox states. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide include other thioxanthene derivatives and pyridinyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a thioxanthene core with a pyridinyl group and two oxygen atoms at the 10th position, which imparts distinct chemical and biological properties .

Properties

CAS No.

890045-61-1

Molecular Formula

C18H11NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

10,10-dioxo-3-pyridin-4-ylthioxanthen-9-one

InChI

InChI=1S/C18H11NO3S/c20-18-14-3-1-2-4-16(14)23(21,22)17-11-13(5-6-15(17)18)12-7-9-19-10-8-12/h1-11H

InChI Key

FFIZDPPPZVISJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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